molecular formula C11H23NO3S B8353762 (2,2-dimethyl-3-piperidin-1-ylpropyl) methanesulfonate

(2,2-dimethyl-3-piperidin-1-ylpropyl) methanesulfonate

Cat. No.: B8353762
M. Wt: 249.37 g/mol
InChI Key: OCLYVWYURMNVRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,2-dimethyl-3-piperidin-1-ylpropyl) methanesulfonate is an organic compound that belongs to the class of sulfonic acid esters This compound is characterized by the presence of a methanesulfonic acid group attached to a 2,2-dimethyl-3-piperidin-1-yl-propyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonic acid 2,2-dimethyl-3-piperidin-1-yl-propyl ester typically involves the esterification of methanesulfonic acid with 2,2-dimethyl-3-piperidin-1-yl-propanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of methanesulfonic acid 2,2-dimethyl-3-piperidin-1-yl-propyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2,2-dimethyl-3-piperidin-1-ylpropyl) methanesulfonate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The sulfonic acid ester group can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

(2,2-dimethyl-3-piperidin-1-ylpropyl) methanesulfonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of methanesulfonic acid 2,2-dimethyl-3-piperidin-1-yl-propyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active methanesulfonic acid, which can then participate in various biochemical pathways. The piperidine moiety may interact with receptors or enzymes, modulating their activity and leading to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methanesulfonic acid 2,2-dimethyl-3-piperidin-1-yl-ethyl ester
  • Methanesulfonic acid 2,2-dimethyl-3-piperidin-1-yl-butyl ester
  • Methanesulfonic acid 2,2-dimethyl-3-piperidin-1-yl-hexyl ester

Uniqueness

(2,2-dimethyl-3-piperidin-1-ylpropyl) methanesulfonate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the piperidine ring and the specific ester linkage differentiates it from other similar compounds, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H23NO3S

Molecular Weight

249.37 g/mol

IUPAC Name

(2,2-dimethyl-3-piperidin-1-ylpropyl) methanesulfonate

InChI

InChI=1S/C11H23NO3S/c1-11(2,10-15-16(3,13)14)9-12-7-5-4-6-8-12/h4-10H2,1-3H3

InChI Key

OCLYVWYURMNVRW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN1CCCCC1)COS(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 0.51 g (2.99 mmol) of 2,2-dimethyl-3-piperidin-1-yl-propan-1-ol in 7 ml of dichloromethane was treated at 0° C. with 0.24 ml (179.59 mmol) of methanesulfonyl chloride and stirred at RT for 2.5 h. The reaction was extracted with aqueous saturated NaHCO3 /Et2O (3×). The organic phases were washed with aqueous saturated NaHCO3, dried over Na2SO4 and evaporated to give 0.85 g (quantitative) of the title compound as light brown oil. MS: 249.2 (M+).
Quantity
0.51 g
Type
reactant
Reaction Step One
Quantity
0.24 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.